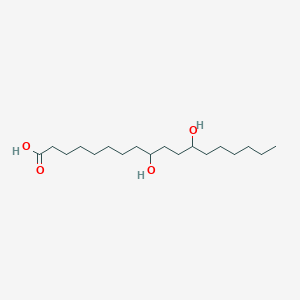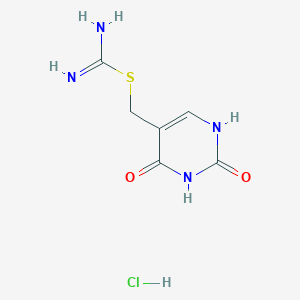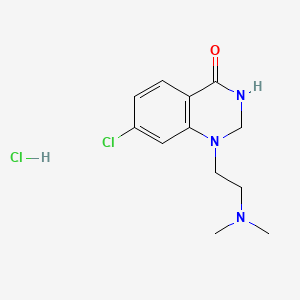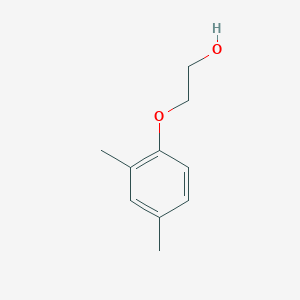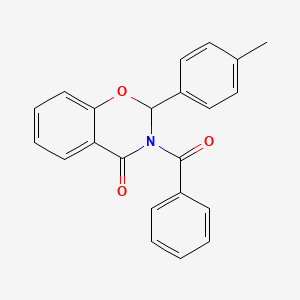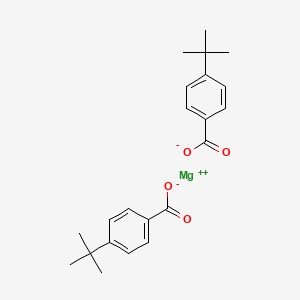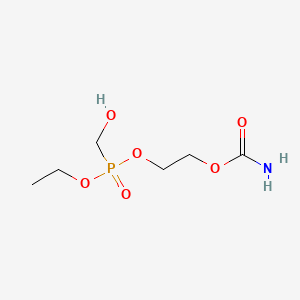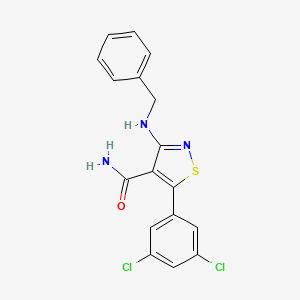![molecular formula C8H6N2O2 B15345060 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine CAS No. 505082-34-8](/img/structure/B15345060.png)
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine is a heterocyclic compound that features a fused ring system combining dioxole, pyrrole, and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with acyl(bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization . Another method involves the use of triethylamine as a catalyst in a one-pot three-component reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]pyrazines: These compounds share a similar fused ring system and exhibit various biological activities.
Pyrrolo[2,1-a]isoquinolines: These compounds also feature a fused ring system and are studied for their potential therapeutic applications.
Pyrrolo[1,2-a]pyrimidines: These compounds are closely related and exhibit unique properties such as aggregation-induced emission enhancement.
Uniqueness
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine is unique due to its specific ring fusion and the presence of the dioxole moiety, which can impart distinct electronic and steric properties, making it a valuable scaffold in drug discovery and material science.
Propriétés
Numéro CAS |
505082-34-8 |
|---|---|
Formule moléculaire |
C8H6N2O2 |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
3,5-dioxa-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
InChI |
InChI=1S/C8H6N2O2/c1-2-7-9-4-6-8(10(7)3-1)12-5-11-6/h1-4H,5H2 |
Clé InChI |
SYMAFDRQVPJWDH-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)N3C=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)

![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
